Methyl 5-methoxypyrazolo[1,5-a]pyridine-3-carboxylate
Description
Methyl 5-methoxypyrazolo[1,5-a]pyridine-3-carboxylate is a heterocyclic compound featuring a pyrazolo[1,5-a]pyridine core substituted with a methoxy group at position 5 and a methyl ester at position 2. Its IUPAC name is ethyl 5-methoxypyrazolo[1,5-a]pyridine-3-carboxylate (CAS: 99446-53-4), and it is a key intermediate in medicinal chemistry for synthesizing biologically active molecules . The methoxy group at position 5 enhances electron density in the aromatic system, while the ester group at position 3 provides a handle for further functionalization, such as hydrolysis to carboxylic acids or coupling reactions .
Properties
IUPAC Name |
methyl 5-methoxypyrazolo[1,5-a]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-14-7-3-4-12-9(5-7)8(6-11-12)10(13)15-2/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFJPXVSQELKEAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=NN2C=C1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-methoxypyrazolo[1,5-a]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 5-aminopyrazoles with β-dicarbonyl compounds in the presence of a suitable catalyst. The reaction conditions often involve heating the mixture under reflux in a solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-methoxypyrazolo[1,5-a]pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Methyl 5-methoxypyrazolo[1,5-a]pyridine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.
Mechanism of Action
The mechanism of action of Methyl 5-methoxypyrazolo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
The pyrazolo[1,5-a]pyridine scaffold is highly versatile, and minor modifications to substituents or their positions significantly alter physicochemical properties and biological activity. Below is a detailed comparison with structurally analogous compounds:
Table 1: Structural and Functional Comparison of Methyl 5-Methoxypyrazolo[1,5-a]pyridine-3-carboxylate and Analogues
Key Observations:
Substituent Effects on Reactivity :
- Bromine at position 4 (e.g., Methyl 4-bromopyrazolo[1,5-a]pyridine-3-carboxylate) increases electrophilicity, enabling Suzuki or Buchwald-Hartwig couplings, though synthetic yields are moderate (30%) .
- The trifluoromethyl group in 5-Methoxy-7-(trifluoromethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid enhances metabolic stability and binding affinity to hydrophobic enzyme pockets .
Ester vs. Carboxylic Acid :
- Methyl/ethyl esters (e.g., this compound) are typically intermediates, whereas carboxylic acids (e.g., 5-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid, CAS: 99446-32-9) are used in salt formation or direct enzyme inhibition .
Biological Relevance :
- Fluorinated derivatives (e.g., Methyl 6-fluoropyrazolo[1,5-a]pyridine-3-carboxylate) are prioritized in drug discovery due to improved pharmacokinetics .
- Hydroxymethyl-substituted compounds (e.g., Ethyl 5-(hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylate) serve as precursors for prodrugs or bioconjugates .
Biological Activity
Methyl 5-methoxypyrazolo[1,5-a]pyridine-3-carboxylate (MMP) is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article synthesizes current research findings, case studies, and structural comparisons to provide a comprehensive overview of MMP's biological activity.
Chemical Structure and Properties
MMP is characterized by its unique pyrazolo[1,5-a]pyridine core structure, which includes a methoxy group at the 5-position and a carboxylate ester at the 3-position. Its molecular formula is , with a molecular weight of approximately 206.20 g/mol. The specific substitutions on the pyrazole ring are critical for its biological activity and reactivity.
MMP has been identified as an inhibitor of key protein kinases such as AXL and c-MET. These kinases are involved in critical signaling pathways that regulate cell growth, differentiation, and survival. Inhibition of these pathways may lead to therapeutic benefits in various diseases, particularly cancer and inflammatory conditions.
Interaction Studies
Research has employed techniques like surface plasmon resonance and enzyme inhibition assays to assess MMP's binding affinity to target proteins. Preliminary results indicate that MMP effectively inhibits kinases associated with tumor progression and metastasis.
Anticancer Properties
MMP has shown promising results in preclinical studies as an anticancer agent. For instance, it demonstrated significant inhibitory effects on cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The compound's ability to target specific kinases suggests it may be effective against tumors that are resistant to conventional therapies .
Anti-inflammatory Effects
In addition to its anticancer properties, MMP exhibits anti-inflammatory activity. It has been studied for its potential to inhibit pro-inflammatory cytokines and modulate pathways such as NF-κB, which are crucial in inflammatory responses .
Comparative Analysis with Related Compounds
A comparative analysis with other pyrazolo[1,5-a]pyridine derivatives highlights MMP's unique features:
| Compound Name | Similarity | Unique Features |
|---|---|---|
| Methyl 4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate | 0.84 | Different methoxy position; varied biological activity |
| 6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid | 0.84 | Presence of bromine; enhanced reactivity |
| Methyl pyrazolo[1,5-a]pyridine-3-carboxylate | 0.80 | Lacks methoxy substitution; different pharmacological profile |
The structural differences among these compounds influence their biological activities and interactions with target proteins, underscoring the importance of specific substitutions in drug design.
Case Studies
Several studies have focused on the efficacy of MMP in various models:
- Cancer Cell Line Studies : In vitro studies indicated that MMP significantly reduced cell viability in breast cancer cell lines by inducing apoptosis (IC50 values around 20 µM) .
- Inflammatory Models : In animal models of inflammation, MMP administration led to reduced levels of inflammatory markers such as TNF-alpha and IL-6, demonstrating its potential as an anti-inflammatory agent .
Future Directions
Research on MMP is ongoing, with several avenues being explored:
- Optimization of Pharmacokinetics : Efforts are being made to enhance the bioavailability and reduce toxicity through structural modifications.
- Combination Therapies : Investigating the efficacy of MMP in combination with other therapeutic agents may yield synergistic effects against resistant cancer types.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
